molecular formula C9H9N3O3 B1276615 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid CAS No. 957484-20-7

3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid

Cat. No.: B1276615
CAS No.: 957484-20-7
M. Wt: 207.19 g/mol
InChI Key: JMBLIUHKCUGQRU-UHFFFAOYSA-N
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Description

3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid is a heterocyclic compound that features both pyrazole and isoxazole rings.

Biochemical Analysis

Biochemical Properties

3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine. Additionally, the compound may interact with other biomolecules, such as receptors and ion channels, affecting their function and signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect oxidative stress levels in cells by interacting with reactive oxygen species (ROS) and influencing antioxidant enzyme activities . This can lead to changes in cell viability, proliferation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, inhibiting its function . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or extreme pH levels . Long-term exposure to the compound can lead to cumulative effects on cellular function, such as altered gene expression and metabolic changes.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or neuroprotective properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites may have different biological activities and can influence the overall pharmacokinetic profile of the compound. Additionally, the compound can affect metabolic flux and metabolite levels in cells, potentially altering cellular energy balance and biosynthetic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-dimethyl-1H-pyrazol-5-yl)isoxazole-5-carboxylic acid
  • 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-4-carboxylic acid
  • 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid

Uniqueness

3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid is unique due to the specific positioning of the carboxylic acid group, which can influence its reactivity and binding properties. This positional specificity can result in different biological activities and chemical reactivity compared to its isomers .

Properties

IUPAC Name

3-(1,3-dimethylpyrazol-4-yl)-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-5-6(4-12(2)10-5)7-3-8(9(13)14)15-11-7/h3-4H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBLIUHKCUGQRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=NOC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424514
Record name 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957484-20-7
Record name 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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